molecular formula C22H18O5 B10845943 8-benzyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one

8-benzyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B10845943
M. Wt: 362.4 g/mol
InChI Key: JCMOCGVRZVEPSS-UHFFFAOYSA-N
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Description

8-benzyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its benzopyran structure, which is a common feature in many naturally occurring flavonoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:

    Aldol Condensation: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base to form chalcone intermediates.

    Cyclization: The chalcone intermediates undergo cyclization in the presence of an acid catalyst to form the flavonoid core structure.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the flavonoid core is achieved through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzopyran ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

8-benzyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one has been studied for various scientific research applications:

    Chemistry: Used as a model compound for studying flavonoid synthesis and reactivity.

    Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Explored for its anti-inflammatory and anticancer activities, particularly in inhibiting the growth of cancer cells.

    Industry: Potential use in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: It can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Naringenin: Exhibits antioxidant, anti-inflammatory, and anticancer activities.

Uniqueness

8-benzyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific benzyl substitution at the 8-position, which may enhance its biological activity and specificity compared to other flavonoids.

Properties

Molecular Formula

C22H18O5

Molecular Weight

362.4 g/mol

IUPAC Name

8-benzyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H18O5/c23-15-8-6-14(7-9-15)20-12-19(26)21-18(25)11-17(24)16(22(21)27-20)10-13-4-2-1-3-5-13/h1-9,11,20,23-25H,10,12H2

InChI Key

JCMOCGVRZVEPSS-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)CC3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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